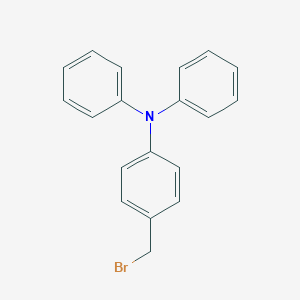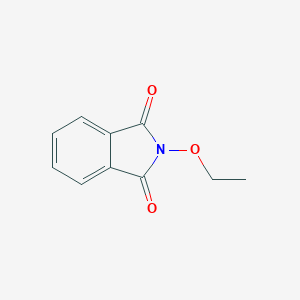
2-Ethoxy-1H-isoindole-1,3(2H)-dione
Overview
Description
2-Ethoxy-1H-isoindole-1,3(2H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Derivatives
Research has led to the development of new methods for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. This process involves epoxidation and subsequent reaction with nucleophiles to obtain amino and triazole derivatives, as well as hydroxyl analogues through cis-hydroxylation (Tan et al., 2016).
Anti-inflammatory and Anticancer Activity
Phthalimide derivatives synthesized from 2-methoxyisoindoline-1,3-dione have demonstrated anti-inflammatory activity. This was showcased through the regioselective condensation of alkylidenephosphoranes, highlighting the therapeutic potential of these compounds (Abdou et al., 2012). Moreover, derivatives of 4-methoxy-1H-isoindole-1,3(2H)-dione have been evaluated for their affinity towards serotonin receptors and inhibition of phosphodiesterase 10A, underscoring their potential as antipsychotics (Czopek et al., 2020).
Vibrational Properties and Structural Analysis
The vibrational properties and crystal structure of 1H-Isoindole-1,3(2H)-dione derivatives have been extensively studied. These studies include analysis through X-ray diffraction, vibrational spectra, and quantum chemical calculations, providing detailed insights into the molecular structure and properties of these compounds (Torrico-Vallejos et al., 2010).
Properties
IUPAC Name |
2-ethoxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-14-11-9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKISZSZWWOLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344320 | |
| Record name | 2-Ethoxy-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1914-21-2 | |
| Record name | 2-Ethoxy-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B173014.png)
![Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B173026.png)
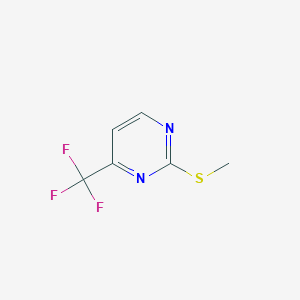
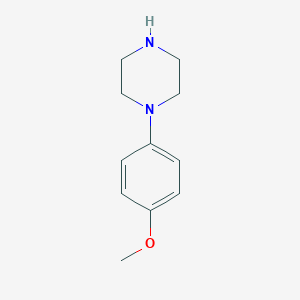
![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)
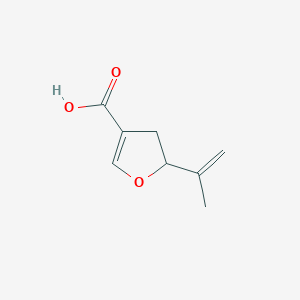

![1-[[(Z)-1-Butenyl]thio]-2-propanone](/img/structure/B173037.png)
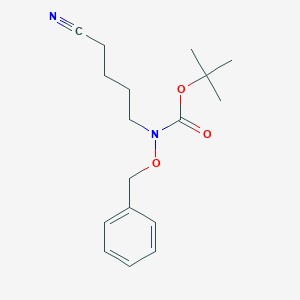
![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)
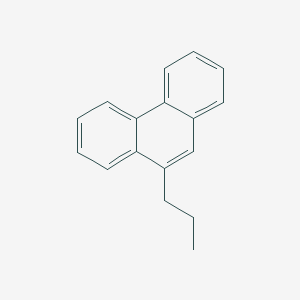
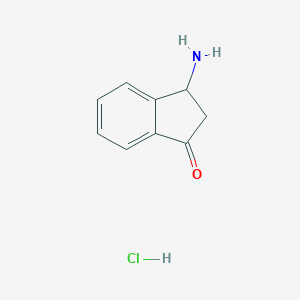
![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B173054.png)
